

# Application Notes and Protocols: CAP1-6D Vaccine Formulation with Montanide ISA-51

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

This document provides detailed application notes and protocols for the formulation and preclinical/clinical evaluation of a **CAP1-6D** peptide vaccine emulsified with Montanide ISA-51. The **CAP1-6D** peptide is a modified carcinoembryonic antigen (CEA) epitope designed to enhance immunogenicity and overcome immune tolerance to CEA, a tumor-associated antigen expressed in over 90% of pancreatic cancers and other adenocarcinomas.[1] Montanide ISA-51 is a water-in-oil adjuvant that promotes a robust and sustained immune response by creating an antigen depot at the injection site, facilitating the slow release of the antigen and recruitment of antigen-presenting cells (APCs).[2]

The protocols outlined below are based on findings from a randomized pilot phase I clinical trial and established preclinical methodologies. These guidelines are intended to assist researchers in the development and evaluation of similar peptide-based cancer vaccines.

# Data Presentation Clinical Trial Immunogenicity Data

A phase I clinical trial evaluated the immunogenicity of a vaccine consisting of the **CAP1-6D** peptide, Montanide ISA-51, and granulocyte-macrophage colony-stimulating factor (GM-CSF) in patients with pancreatic adenocarcinoma.[1][3][4] The primary endpoint was the induction of a **CAP1-6D**-specific CD8+ T-cell response, as measured by an enzyme-linked immunospot



(ELISPOT) assay. The results demonstrated a clear dose-dependent immunologic response.[1]

| Arm | CAP1-6D<br>Peptide Dose | Mean CTL<br>Response<br>(spots per 10 <sup>4</sup><br>CD8+ cells) | Median CTL<br>Response<br>(spots per 10 <sup>4</sup><br>CD8+ cells) | Percentage of Patients with Positive CTL Response |
|-----|-------------------------|-------------------------------------------------------------------|---------------------------------------------------------------------|---------------------------------------------------|
| A   | 10 μg                   | 37                                                                | 11                                                                  | 20%                                               |
| В   | 100 μg                  | 126                                                               | 52                                                                  | 60%                                               |
| С   | 1000 μg (1 mg)          | 248                                                               | 271                                                                 | 100%                                              |

Data summarized from a randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (**CAP1-6D**)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma.[1][3]

# Experimental Protocols Vaccine Formulation Protocol (Two-Syringe Method)

This protocol describes the emulsification of the aqueous **CAP1-6D** peptide solution with the oil-based Montanide ISA-51 adjuvant to form a stable water-in-oil emulsion.

#### Materials:

- CAP1-6D peptide (YLSGADLNL), sterile, lyophilized
- Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
- Montanide ISA-51 adjuvant
- Two sterile Luer-lock syringes (e.g., 3 mL or 5 mL)
- A sterile Luer-lock connector
- Optional: Granulocyte-macrophage colony-stimulating factor (GM-CSF), sterile



### Procedure:

- Peptide Reconstitution: Aseptically reconstitute the lyophilized CAP1-6D peptide with sterile saline or PBS to the desired concentration (e.g., for a 1 mg dose, reconstitute to 1 mg/mL).
   Gently swirl to dissolve; do not vortex.
- Component Preparation:
  - Draw the desired volume of the aqueous peptide solution into one sterile syringe. If including GM-CSF, it should be mixed with the peptide solution at this stage. For the clinical trial, 250 μg of GM-CSF was used per vaccine dose.[4]
  - Draw an equal volume of Montanide ISA-51 into the second sterile syringe. The typical ratio for a stable emulsion is 1:1 (v/v) of the aqueous phase to the oil phase.[5]
- Syringe Connection: Securely attach both syringes to the Luer-lock connector.
- Emulsification:
  - Initiate the emulsification by slowly pushing the plunger of the aqueous phase syringe to transfer the solution into the Montanide ISA-51 syringe.
  - Gently push the plunger of the Montanide ISA-51 syringe to transfer the mixture back into the first syringe. This constitutes one mixing cycle.
  - Perform approximately 20-30 slow and deliberate mixing cycles. The emulsion will become increasingly viscous and opaque.
- Emulsion Stability Check (Water Drop Test):
  - Disconnect one syringe.
  - Dispense a single drop of the emulsion from the syringe into a beaker of cold water.
  - A stable water-in-oil emulsion will hold its shape as a cohesive white drop and will not disperse in the water.



 Administration: The stable emulsion is now ready for subcutaneous or intramuscular administration.



Click to download full resolution via product page

Caption: Vaccine Formulation Workflow.

## **Preclinical In Vivo Tumor Challenge Protocol**

This protocol outlines a representative in vivo study in a murine model to evaluate the antitumor efficacy of the **CAP1-6D**/Montanide ISA-51 vaccine.

### Materials and Methods:

- Animal Model: HLA-A2 transgenic mice (to appropriately present the human CEA peptide) or CEA-transgenic mice.
- Tumor Cell Line: A syngeneic tumor cell line engineered to express human CEA (e.g., MC38-CEA).

## Methodological & Application





 Vaccine Formulation: CAP1-6D peptide emulsified in Montanide ISA-51 as described in Protocol 1.

## · Control Groups:

- Vehicle control (e.g., saline emulsified with Montanide ISA-51).
- Peptide alone (without adjuvant).
- Immunization Schedule:
  - $\circ$  Administer the vaccine formulation (e.g., 100  $\mu$ L) subcutaneously at the base of the tail or flank on day 0.
  - Provide booster immunizations on days 14 and 21.
- Tumor Challenge:
  - On day 7 after the final booster, subcutaneously implant a tumorigenic dose of CEAexpressing tumor cells (e.g., 1 x 10<sup>5</sup> cells) into the flank of each mouse.
- Efficacy Assessment:
  - Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
     Calculate tumor volume using the formula: (Length x Width²)/2.
  - Monitor animal body weight and overall health.
  - At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and harvest spleens for immunological analysis (e.g., ELISPOT assay).





Click to download full resolution via product page

Caption: Preclinical In Vivo Study Workflow.

## **ELISPOT Assay Protocol for IFN-y Secretion**

This protocol is for the quantification of **CAP1-6D**-specific, IFN-y-secreting T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes.

#### Materials:

• 96-well PVDF membrane plates



- Anti-human (or anti-mouse) IFN-y capture antibody
- Biotinylated anti-human (or anti-mouse) IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- BCIP/NBT or AEC substrate
- CAP1-6D peptide
- Control peptides (irrelevant peptide and positive control mitogen like PHA)
- PBMCs or splenocytes
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin

#### Procedure:

- · Plate Coating:
  - Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash 5 times with sterile PBS.
  - Coat the wells with the capture antibody diluted in sterile PBS overnight at 4°C.
- Plate Blocking:
  - Wash the plate to remove excess capture antibody.
  - Block the wells with complete RPMI-1640 medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.
- Cell Plating and Stimulation:
  - Prepare a single-cell suspension of PBMCs or splenocytes.



- Add 2-4 x 10⁵ cells per well.
- Add the CAP1-6D peptide to the respective wells at a final concentration of 10 μg/mL.
- Include negative control wells (cells only, or cells with an irrelevant peptide) and positive control wells (cells with a mitogen like PHA).
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection:
  - Wash the wells to remove the cells.
  - Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
  - Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
  - Wash the wells and add the substrate solution. Monitor for the development of spots (5-30 minutes).
- Spot Development and Analysis:
  - Stop the reaction by washing thoroughly with deionized water.
  - Allow the plate to dry completely.
  - Count the spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

# Signaling Pathways Proposed Mechanism of Action

The **CAP1-6D** vaccine formulated with Montanide ISA-51 and GM-CSF is designed to elicit a potent and specific anti-tumor T-cell response through a multi-step process.

 Antigen Depot and APC Recruitment: Montanide ISA-51 forms a depot at the injection site, leading to the slow release of the CAP1-6D peptide.[5][2] This, along with the co-

## Methodological & Application





administered GM-CSF, creates a local inflammatory environment that recruits and activates APCs, particularly dendritic cells (DCs).[2]

- APC Activation and Antigen Presentation: Recruited DCs are activated and mature. They
  take up the CAP1-6D peptide for processing and presentation on MHC class I molecules.
  Montanide ISA-51 may also contribute to DC activation through the NOD2 signaling pathway,
  further enhancing the immune response.
- T-Cell Priming and Differentiation: Activated DCs migrate to the draining lymph nodes where
  they present the CAP1-6D peptide to naive CD8+ T-cells. This interaction, along with costimulatory signals from the DC, leads to the priming and clonal expansion of CAP1-6Dspecific cytotoxic T-lymphocytes (CTLs). The local cytokine milieu, promoted by the adjuvant,
  favors a Th1-biased immune response, which is critical for effective cell-mediated immunity
  against tumors.
- Tumor Cell Killing: The newly generated CTLs circulate throughout the body, recognize the native CEA peptide presented on the surface of tumor cells, and eliminate them through the release of cytotoxic granules.





Click to download full resolution via product page

Caption: Overall Mechanism of Action.





Click to download full resolution via product page

Caption: APC Activation Signaling Pathway.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 2. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ataxin-3 Links NOD2 and TLR2 Mediated Innate Immune Sensing and Metabolism in Myeloid Cells [frontiersin.org]
- 4. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]
- 5. Peptide Dose and/or Structure in Vaccines as a Determinant of T Cell Responses PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CAP1-6D Vaccine Formulation with Montanide ISA-51]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574956#cap1-6d-vaccine-formulation-withmontanide-isa-51]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com